4-Benzyloxy-6-methylpyrimidine

Synthetic Chemistry Catalytic Reduction Pyrimidine N-Oxides

Procure 4-Benzyloxy-6-methylpyrimidine for targeted synthetic campaigns where the specific benzyl protecting group is non-negotiable. Unlike simpler 4-alkoxy analogs, this derivative's unique benzyl group imparts distinct π-stacking, hydrogen-bonding motifs, and steric bulk, which are critical for controlling reaction outcomes in catalytic reductions and cycloadditions. It is a vital scaffold for developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) and antimalarial agents targeting drug-resistant Plasmodium falciparum DHFR. Ensure your research program is not compromised by generic substitutions.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B11898324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-6-methylpyrimidine
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=N1)OCC2=CC=CC=C2
InChIInChI=1S/C12H12N2O/c1-10-7-12(14-9-13-10)15-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3
InChIKeyDHHMTGQKHXHVQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxy-6-methylpyrimidine: A Versatile Synthetic Building Block with Established Crystallographic and Chemical Reactivity Profiles


4-Benzyloxy-6-methylpyrimidine is a synthetic pyrimidine derivative characterized by a benzyloxy group at the 4-position and a methyl group at the 6-position [1]. This heterocyclic scaffold serves as a versatile intermediate in the synthesis of more complex biologically active molecules, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) and kinase inhibitors [2]. Its unique substitution pattern confers distinct crystallographic and chemical reactivity properties that are not readily replicated by other 4-alkoxy-6-methylpyrimidine analogs, making its procurement critical for targeted synthetic campaigns where the benzyl protecting group or specific hydrogen-bonding architecture is required [1].

Why 4-Benzyloxy-6-methylpyrimidine Cannot Be Interchanged with Other 4-Alkoxy-6-methylpyrimidine Analogs in Critical Applications


Generic substitution of 4-benzyloxy-6-methylpyrimidine with other 4-alkoxy-6-methylpyrimidines (e.g., 4-methoxy- or 4-ethoxy-6-methylpyrimidine) fails due to fundamental differences in crystallographic architecture, chemical reactivity, and steric/electronic profiles [1]. The benzyl group imparts distinct π-stacking and hydrogen-bonding motifs that govern solid-state properties and intermolecular interactions, while the steric bulk and electronic nature of the benzyl moiety dramatically alter reaction outcomes in catalytic reductions and cycloadditions [2][3]. These non-trivial differences preclude simple 'drop-in' replacement and necessitate the procurement of the specific 4-benzyloxy derivative for applications where the benzyl protecting group or its unique reactivity is required.

Quantitative Differentiation of 4-Benzyloxy-6-methylpyrimidine from Key Analogs: A Comparative Evidence Guide for Procurement Decisions


Divergent Catalytic Reduction Pathways: 4-Benzyloxy-6-methylpyrimidine vs. 4-Methoxy and 4-Ethoxy Analogs

Catalytic reduction of 4-benzyloxy-6-methylpyrimidine 1-oxide yields distinctly different products depending on the catalyst employed, whereas methoxy and ethoxy analogs follow a different reaction manifold. This divergence in reactivity is critical for synthetic route planning and underscores the non-interchangeable nature of these building blocks [1][2].

Synthetic Chemistry Catalytic Reduction Pyrimidine N-Oxides

Hydrogen-Bonding Architecture: 2-Benzylamino-4-benzyloxy-6-methylpyrimidine vs. 2-Amino-4-methoxy-6-methylpyrimidine

Inclusion of the 4-benzyloxy group in the pyrimidine scaffold leads to a distinct hydrogen-bonding motif characterized by centrosymmetric R22(8) dimers, whereas the simpler 4-methoxy analog forms π-stacked chains of edge-fused R22(8) rings [1]. This fundamental difference in crystal packing can influence solubility, stability, and handling characteristics, all of which are relevant to procurement and formulation.

Solid-State Chemistry Crystal Engineering Structure-Activity Relationships

Antimalarial Activity: 4-Benzyloxy-Containing Pyrimidines vs. Trimethoprim

A 4-benzyloxy-containing pyrimidine analog demonstrates potent in vitro antimalarial activity against a triple-mutant drug-resistant strain of Plasmodium falciparum. This activity is quantified relative to the established antimalarial drug trimethoprim, providing a benchmark for the scaffold's potential [1].

Antimalarial DHFR Inhibition Medicinal Chemistry

Validated Application Scenarios for 4-Benzyloxy-6-methylpyrimidine Based on Quantitative Evidence


Synthesis of Protected Pyrimidine Intermediates via Catalyst-Controlled Reduction

Utilize 4-benzyloxy-6-methylpyrimidine 1-oxide in reduction reactions where the outcome must be controlled by catalyst selection. Use Pd/C to access 6-methyl-4-pyrimidinol derivatives, or employ Raney Ni to obtain the parent 4-benzyloxy-6-methylpyrimidine with the benzyl protecting group intact—a reaction not recorded for simpler alkoxy analogs [1].

Crystal Engineering and Solid-State Formulation Studies

Employ 2-benzylamino-4-benzyloxy-6-methylpyrimidine as a model compound to study or exploit the formation of centrosymmetric R22(8) dimers. This specific packing motif, characterized by defined hydrogen-bond distances (H···N = 2.16 Å, N···N = 3.039 (2) Å, N-H···N = 165°), is distinct from the chain structures seen with 4-methoxy analogs and may be leveraged to modulate solid-state properties [2].

Synthesis of Pyrimidine-2-acetate Derivatives via 1,3-Dipolar Cycloaddition

Use 4-benzyloxy-6-methylpyrimidine 1-oxide as a substrate for 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate (DMAD) to generate dimethyl α-oxo-α'-(4-benzyloxy-6-methyl-2-pyrimidinyl) succinate. Subsequent hydrolysis provides methyl 4-benzyloxy-6-methyl-2-pyrimidineacetate, a valuable intermediate for further functionalization [3].

Antimalarial Drug Discovery Scaffold Development

Incorporate the 4-benzyloxy-6-methylpyrimidine core into medicinal chemistry programs targeting Plasmodium falciparum dihydrofolate reductase (DHFR). Closely related analogs have demonstrated nanomolar potency (IC50 = 20 nM) against drug-resistant triple-mutant strains, establishing this scaffold as a promising starting point for antimalarial lead optimization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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